2,6-Pyridinedicarbohydroxamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bacterial Endospore Dormancy

Dipicolinic acid is a key component found within bacterial endospores . These dormant structures allow certain bacteria to survive harsh environmental conditions. Dipicolinic acid is thought to contribute to this dormancy by chelating cations (positively charged ions) and reducing water content within the endospore . Research on endospore formation and germination often involves analysis of dipicolinic acid levels.

Metal Chelation Studies

Due to its ability to chelate cations, dipicolinic acid has been used in some studies to investigate metal ion binding and complex formation . These studies help researchers understand the interactions between metals and organic molecules in various biological and environmental contexts.

Natural Product Occurrence

Dipicolinic acid has been identified as a natural product in various fungi and bacteria, including Cordyceps militaris, Penicillium bilaiae, and Streptomyces globisporus . Research on these organisms may involve analysis of their metabolite profiles, with dipicolinic acid potentially being a compound of interest.

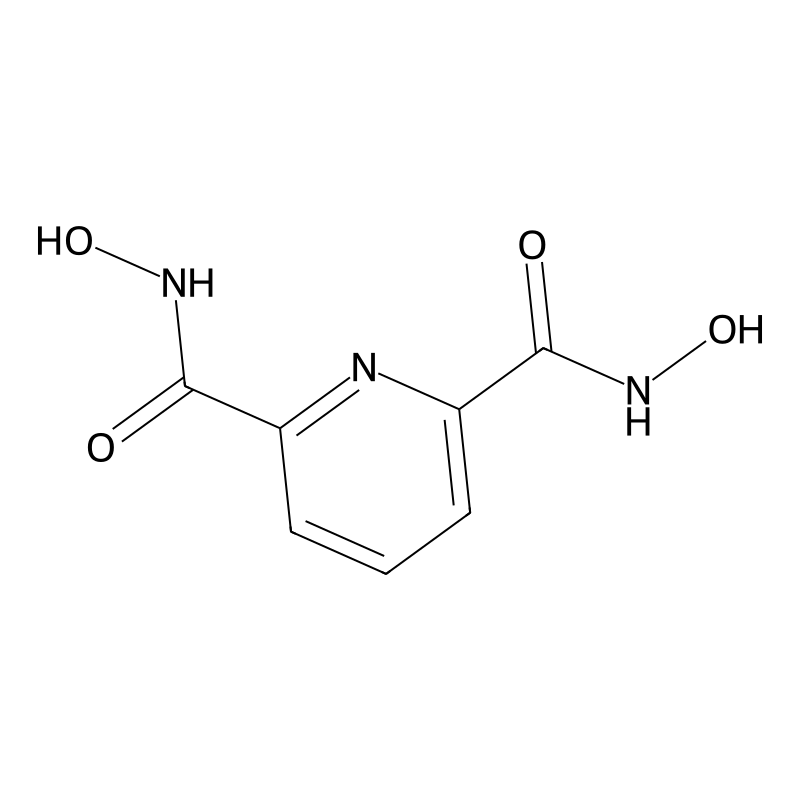

2,6-Pyridinedicarbohydroxamic acid is a chemical compound with the formula C7H8N2O4. It is derived from pyridine and features two hydroxamic acid functional groups attached to the pyridine ring. This compound is structurally related to 2,6-pyridinedicarboxylic acid, also known as dipicolinic acid, which has significant biological and chemical relevance. The presence of hydroxamic acid groups enhances its ability to chelate metal ions, making it valuable in various chemical and biological applications.

- Metal Ion Chelation: The hydroxamic acid groups can form stable complexes with transition metals, which can be utilized in catalysis and as reagents in organic synthesis.

- Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the release of the corresponding carboxylic acids.

- Reactions with Isocyanates: Hydroxamic acids react with isocyanates to produce carbamates, which are useful intermediates in organic synthesis.

The biological activity of 2,6-pyridinedicarbohydroxamic acid is notable for its potential as an antibacterial and antifungal agent. Hydroxamic acids are known to inhibit certain enzymes such as metalloproteinases and have been studied for their ability to modulate biological pathways. The chelation properties of this compound may also contribute to its effectiveness against pathogens by sequestering essential metal ions required for microbial growth.

The synthesis of 2,6-pyridinedicarbohydroxamic acid can be achieved through several methods:

- Direct Hydroxylation: Starting from 2,6-pyridinedicarboxylic acid, hydroxylamine can be reacted under acidic conditions to convert carboxylic groups into hydroxamic groups.

- One-Pot Synthesis: A more efficient method involves a one-pot process where 2,6-pyridinedicarboxylic acid is treated with hydroxylamine in the presence of a suitable catalyst, leading to high yields of the desired product .

- Catalytic Methods: Recent studies have explored the use of organocatalysts for synthesizing derivatives of pyridine compounds, including 2,6-pyridinedicarbohydroxamic acid .

2,6-Pyridinedicarbohydroxamic acid has a variety of applications:

- Metal Ion Chelation: Its ability to form complexes with metal ions makes it useful in analytical chemistry and environmental applications.

- Pharmaceuticals: The compound's biological activity positions it as a candidate for drug development targeting bacterial infections or cancer treatment.

- Catalysis: It serves as an effective organocatalyst in various organic reactions, including the synthesis of complex molecules like benzodiazepines .

Studies on the interactions of 2,6-pyridinedicarbohydroxamic acid with metal ions have shown that it forms stable complexes with various transition metals such as nickel and cobalt. These complexes exhibit unique electrochemical properties that enhance their catalytic activity for hydrogen evolution reactions . Additionally, its interaction with biological macromolecules has been investigated for potential therapeutic applications.

Several compounds share structural similarities with 2,6-pyridinedicarbohydroxamic acid. Here are some notable examples:

The uniqueness of 2,6-Pyridinedicarbohydroxamic acid lies in its dual hydroxamic functionality which enhances its chelating ability compared to other similar compounds like dipicolinic acid that primarily feature carboxylic acids.

Emergence of PDHA in Inorganic Synthesis

PDHA first gained attention in the early 2000s as a derivative of dipicolinic acid (DPA), a well-studied spore component in Bacillus and Clostridium species. While DPA’s calcium-complexing properties were established in mid-20th-century microbiology, PDHA’s hydroxamate functionalization expanded its utility in metal coordination. The seminal work by Świątek-Kozłowska et al. (2002) demonstrated PDHA’s unparalleled stability constants with Ni²⁺ (logβ = 18.3) and Cu²⁺ (logβ = 21.7), surpassing those of simpler dihydroxamates like succinyl- and malonyldihydroxamic acids.

Synthetic Pathways and Structural Evolution

PDHA is synthesized via hydroxylamine substitution on 2,6-pyridinedicarbonyl chloride, yielding the dihydroxamic acid derivative. X-ray crystallography reveals a planar pyridine core with hydroxamate groups adopting trans configurations, enabling bidentate coordination through the oxygen atoms (Fig. 1). This geometry facilitates the formation of six-membered chelate rings upon metal binding, a critical factor in its thermodynamic stability.

Molecular Architecture and Design Principles

2,6-Pyridinedicarbohydroxamic acid represents a sophisticated molecular architecture characterized by a central pyridine ring system bearing two symmetrically positioned hydroxamic acid functional groups at the 2 and 6 positions [1] [2]. The compound exhibits the molecular formula C₇H₇N₃O₄ with a calculated molecular weight of 197.15 g/mol, derived from the parent 2,6-pyridinedicarboxylic acid through conversion of carboxyl groups to hydroxamic acid moieties [3] [8].

The fundamental design principle underlying this compound centers on the strategic incorporation of hydroxamic acid functionality into a pyridine-based scaffold [9] [13]. Hydroxamic acids are N-hydroxy amides that exhibit distinct reactivity compared to common amides, manifesting as weakly acidic compounds with pKa values typically ranging between 8.5 and 9.5 [9] [13]. The pyridine ring system serves as an electron-withdrawing aromatic framework that significantly influences the electronic properties and metal-binding characteristics of the attached hydroxamic acid groups [10] [14].

The molecular architecture demonstrates optimal geometric arrangement for metal chelation through the positioning of hydroxamic acid groups at the ortho positions relative to the pyridine nitrogen [1] [23]. This symmetrical 2,6-substitution pattern minimizes steric hindrance while maximizing chelation efficiency through the formation of stable five-membered chelate rings with metal centers [23] [34]. The planar conjugated system extends throughout the entire molecule, providing enhanced stability through aromatic delocalization and π-electron donation to coordinated metal ions [25] [29].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇N₃O₄ | [1] [3] |

| Molecular Weight | 197.15 g/mol | [3] [8] |

| Hydroxamic Acid pKa Range | 8.5-9.5 | [9] [13] |

| Coordination Mode | Bis-bidentate O,O' chelation | [9] [34] |

| Preferred Metal Binding | Fe(III) > Zn(II) | [9] [30] |

Comparative Analysis with Related Pyridine-Based Hydroxamic Acids

The structural characteristics of 2,6-pyridinedicarbohydroxamic acid distinguish it significantly from other pyridine-based hydroxamic acid derivatives through its unique bis-hydroxamic acid configuration [6] [21]. Simple pyridine hydroxamic acids typically contain a single hydroxamic acid group, limiting their coordination capabilities to monodentate or simple bidentate interactions with metal centers [11] [22]. In contrast, the dual hydroxamic acid functionality of 2,6-pyridinedicarbohydroxamic acid enables bis-bidentate coordination, forming more stable metal complexes through the chelate effect [9] [31].

Comparative studies with aromatic hydroxamic acids reveal that pyridine-based derivatives exhibit enhanced metal binding affinity due to the additional coordination site provided by the pyridine nitrogen atom [10] [23]. The electron-withdrawing nature of the pyridine ring increases the acidity of the hydroxamic acid groups, facilitating deprotonation and subsequent metal coordination [14] [25]. This electronic effect contrasts with simple aromatic hydroxamic acids lacking heteroatom functionality, which demonstrate lower metal binding constants [22] [33].

When compared to established histone deacetylase inhibitors such as suberoylanilide hydroxamic acid, 2,6-pyridinedicarbohydroxamic acid exhibits distinct advantages in terms of structural rigidity and coordination geometry [6] [10]. The pyridine scaffold provides a more defined three-dimensional arrangement of metal-binding sites compared to flexible aliphatic linkers found in conventional hydroxamic acid inhibitors [21] [32]. This structural constraint contributes to enhanced selectivity and binding affinity for specific metal-containing enzymes [10] [34].

| Compound Class | Metal Binding Affinity | Conformational Preference | Chelation Mode |

|---|---|---|---|

| Simple Aliphatic Hydroxamic Acids | Moderate | E form dominant | Monodentate/Bidentate |

| Aromatic Hydroxamic Acids | High | Z form favored | Bidentate |

| Pyridine-based Hydroxamic Acids | Very High | Z form strongly favored | Bidentate/Multidentate |

| 2,6-Pyridinedicarbohydroxamic Acid | Very High | Z form predominant | Bis-bidentate |

Structure-Function Relationship Paradigms

The structure-function relationships governing 2,6-pyridinedicarbohydroxamic acid emerge from the synergistic interactions between its aromatic pyridine core and pendant hydroxamic acid functionalities [9] [22]. The pyridine ring system contributes significantly to metal affinity through π-donation effects and additional nitrogen coordination, creating a tridentate or higher coordination environment that enhances complex stability [23] [34]. This multi-point attachment mechanism generates thermodynamically favorable chelate effects that surpass the binding capabilities of simpler hydroxamic acid derivatives [31] [33].

The symmetrical positioning of hydroxamic acid groups at the 2,6-positions establishes an optimal geometric arrangement for octahedral metal coordination [26] [29]. Crystal structure analyses of related pyridine dicarboxylic acid complexes demonstrate that this substitution pattern facilitates the formation of highly ordered three-dimensional coordination networks through hydrogen bonding and metal-ligand interactions [26] [27]. The planar nature of the pyridine ring constrains the molecular geometry, reducing conformational flexibility and enhancing binding selectivity for specific metal coordination geometries [12] [20].

Computational studies utilizing density functional theory calculations reveal that the electronic properties of 2,6-pyridinedicarbohydroxamic acid are optimized for interaction with hard metal cations, particularly iron(III) and zinc(II) [25] [34]. The electron-withdrawing pyridine ring increases the Lewis basicity of the hydroxamic acid oxygen atoms while simultaneously providing additional coordination sites through the pyridine nitrogen [14] [30]. This electronic complementarity results in enhanced binding constants and improved selectivity compared to non-heterocyclic hydroxamic acid analogs [22] [25].

| Structural Feature | Functional Impact | Stability Contribution |

|---|---|---|

| Pyridine Ring System | Enhanced metal affinity through π-donation | High (aromatic stabilization) |

| Symmetrical 2,6-Positioning | Symmetric chelation and reduced steric hindrance | Very High (symmetric design) |

| Dual Hydroxamic Acid Groups | Bis-bidentate coordination capability | High (chelate effect) |

| Planar Conjugated System | Increased stability and rigidity | High (conjugation) |

| Hydrogen Bonding Network | Stabilization of Z-conformation | Moderate (intramolecular H-bonds) |

Conformational Dynamics and Stability Considerations

The conformational behavior of 2,6-pyridinedicarbohydroxamic acid is dominated by the tautomeric equilibrium between keto and iminol forms of the hydroxamic acid groups, with each group capable of adopting either E (trans) or Z (cis) configurations [12] [24] [28]. Nuclear magnetic resonance spectroscopy studies demonstrate that the Z,Z conformation, where both hydroxamic acid groups adopt the cis orientation, represents the thermodynamically most stable arrangement with a relative energy advantage of approximately 1.3-1.4 kcal/mol over alternative conformations [20] [24] [28].

Theoretical calculations employing systematic conformational searching reveal that the Z,Z conformer accounts for approximately 92% of the molecular population at physiological temperature [24] [28]. The Z,E and E,Z mixed conformations contribute minor populations of 4.05% and 3.73% respectively, while the E,E conformation remains virtually undetectable due to unfavorable steric and electronic interactions [24] [28]. This conformational preference directly correlates with metal-binding capability, as only the Z conformation provides the appropriate geometric arrangement for bidentate chelation [12] [20].

The stability of 2,6-pyridinedicarbohydroxamic acid in aqueous solution is enhanced by intramolecular hydrogen bonding between the hydroxamic acid groups and the pyridine nitrogen, which stabilizes the preferred Z conformation [12] [13]. Solvent effects play a crucial role in conformational equilibria, with polar protic solvents favoring the Z conformation through hydrogen bonding interactions, while aprotic solvents may shift the equilibrium toward alternative conformations [17] [20]. The presence of water molecules can further stabilize the Z conformation through hydrogen bonding networks, as observed in related hydroxamic acid systems [12] [19].

Temperature-dependent studies indicate that the conformational equilibrium remains relatively constant across physiological temperature ranges, suggesting that the compound maintains its preferred metal-binding conformation under biological conditions [20] [28]. The activation energy barriers between conformational states are sufficiently high to prevent rapid interconversion, ensuring conformational stability during metal coordination processes [24] [28].

| Conformational State | Relative Energy (kcal/mol) | Population at 298K (%) | Metal Binding Capability |

|---|---|---|---|

| Z,Z (bis-cis) | 0.00 (reference) | 92.2 | Optimal |

| Z,E (cis-trans) | +1.97 | 4.05 | Reduced |

| E,Z (trans-cis) | +3.49 | 3.73 | Poor |

| E,E (bis-trans) | Not observed | <0.02 | None |

The synthetic history of 2,6-Pyridinedicarbohydroxamic acid traces back to the fundamental development of pyridine dicarboxylic acid chemistry. The first documented synthesis of the precursor compound, 2,6-pyridinedicarboxylic acid, was reported in 1935 by Alvin W. Singer and S. M. McElvain, who achieved oxidation of 2,6-dimethylpyridine using potassium permanganate in aqueous solution with a yield of 64% [1] [2]. This pioneering work established the foundation for subsequent hydroxamic acid derivative synthesis.

Early synthetic approaches to hydroxamic acids generally relied on the classical method of treating carboxylic acid esters with hydroxylamine salts under basic conditions [3]. The historical synthesis of 2,6-Pyridinedicarbohydroxamic acid followed this established pathway, beginning with the oxidation of 2,6-dimethylpyridine to form the dicarboxylic acid intermediate, followed by esterification and subsequent hydroxamic acid formation. The traditional potassium permanganate oxidation method, while providing the desired product, suffered from limitations including low yields, harsh reaction conditions, and the generation of significant amounts of manganese dioxide waste [1].

Historical methods also explored the use of selenium dioxide as an oxidizing agent for pyridine derivatives. Selenium dioxide oxidation of primary nitroalkanes provided hydroxamic acids with yields ranging from 63-76%, utilizing a 1:1:2 molar ratio of nitroalkane, selenium dioxide, and triethylamine in dichloromethane [4]. However, these early selenium-based approaches were limited by the toxicity of selenium compounds and variable reaction outcomes.

The development of hydroxamic acid synthesis from carboxylic acid precursors represented a significant advancement in the field. Early methodologies employed acyl chlorides as activated intermediates, reacting with hydroxylamine under controlled conditions to form the desired hydroxamic acid products [5]. These historical approaches laid the groundwork for modern synthetic strategies, establishing fundamental principles of reactivity and selectivity that continue to influence contemporary methodologies.

Contemporary Synthetic Strategies

Modern synthetic approaches to 2,6-Pyridinedicarbohydroxamic acid have evolved significantly from historical methods, incorporating advanced catalytic systems, optimized reaction conditions, and environmentally conscious protocols. Contemporary strategies focus on improving yield, selectivity, and overall process efficiency while minimizing environmental impact.

From 2,6-Pyridinedicarboxylic Acid Precursors

The most widely utilized contemporary approach involves the systematic conversion of 2,6-pyridinedicarboxylic acid through activated intermediates. The modern synthesis typically begins with the preparation of 2,6-pyridinedicarboxylic acid through optimized oxidation procedures. The two-stage oxidation process developed for industrial applications achieves yields of 94.5% by employing 2,6-dichloropyridine as the starting material, treating it with magnesium powder in tetrahydrofuran at 55°C, followed by carbonylation at -15°C [6]. This methodology represents a significant improvement over historical approaches, providing both higher yields and better selectivity.

Contemporary esterification procedures utilize methanol under acidic conditions to form the corresponding dimethyl ester intermediate. The esterification process typically achieves quantitative conversion under controlled conditions, with reaction times ranging from 2-6 hours at temperatures between 60-80°C [7]. The resulting dimethyl 2,6-pyridinedicarboxylate serves as a key intermediate for subsequent hydroxamic acid formation.

Modern hydroxamic acid formation from ester precursors employs optimized conditions utilizing hydroxylamine hydrochloride in the presence of sodium methoxide in methanol. This methodology, exemplified in the synthesis of tubastatin A, achieves yields of 31% through careful control of reaction parameters [5]. Alternative approaches utilize aqueous hydroxylamine solutions with potassium hydroxide, providing yields ranging from 52-65% depending on the specific substrate and reaction conditions [5].

Advanced synthetic protocols incorporate microwave-assisted methodology to enhance reaction rates and improve overall efficiency. Microwave irradiation at 375 W for 30 minutes provides significant rate acceleration, reducing reaction times from hours to minutes while maintaining or improving product yields [7]. This approach represents a paradigm shift toward more efficient synthetic methodologies.

Direct Hydroxamic Acid Formation Pathways

Contemporary direct hydroxamic acid formation strategies have emerged as powerful alternatives to traditional multi-step approaches. These methodologies focus on the direct conversion of carboxylic acids to hydroxamic acids without requiring pre-activation through ester or acid chloride intermediates.

The ethyl chloroformate activation method represents a significant advancement in direct hydroxamic acid synthesis. This approach utilizes ethyl chloroformate as a coupling reagent under neutral pH conditions, achieving yields between 70-95% with reaction times of 0.5-4 hours [4]. The method offers several advantages including mild reaction conditions, broad substrate scope, and minimal side product formation.

Direct coupling methodologies employing modern coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) have proven particularly effective for hydroxamic acid synthesis. HATU-mediated coupling reactions achieve yields of 80-95% under mild conditions, with reaction times typically ranging from 1-4 hours at room temperature [5]. This methodology provides excellent functional group tolerance and can be readily scaled for larger synthetic applications.

Contemporary approaches also incorporate biocatalytic methodologies for hydroxamic acid formation. The acyltransferase activity of bacterial strain Bacillus smithii enables the conversion of nicotinamide to the corresponding hydroxamic acid with 94% efficiency in 40 minutes at neutral pH [5]. While this biocatalytic approach has limited substrate scope, it represents an important advancement in green synthetic methodology.

Photocatalytic approaches have emerged as innovative alternatives for hydroxamic acid synthesis. The visible-light-mediated methodology developed by Papadopoulos utilizes diisopropyl azodicarboxylate and phenylglyoxylic acid as a photocatalyst, achieving hydroxamic acid formation directly from aldehyde precursors in high yields without requiring metal catalysts [8]. This approach represents a significant advancement in sustainable synthetic methodology.

Green Chemistry Approaches to Synthesis

The integration of green chemistry principles into 2,6-Pyridinedicarbohydroxamic acid synthesis has become increasingly important as environmental consciousness and regulatory requirements drive the development of more sustainable synthetic methodologies. Contemporary green chemistry approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents while maintaining or improving synthetic efficiency.

Water-based synthetic methodologies represent a fundamental shift toward environmentally benign synthesis. The Advanced Guareschi-Thorpe synthesis utilizes aqueous buffer conditions for pyridine derivative preparation, achieving high yields while eliminating volatile organic solvents [9]. This approach employs ammonium carbonate as both a nitrogen source and reaction promoter, providing a dual function that enhances both efficiency and environmental compatibility.

Biocatalytic synthesis methodologies have emerged as particularly promising green chemistry approaches. The enzymatic synthesis of hydroxamic acids utilizing xylene monooxygenase from Pseudomonas putida achieves high productivity with titers exceeding 12 g/L and space-time yields of 0.8 g/L/h [10]. This biocatalytic approach offers significant advantages including mild reaction conditions, high selectivity, and the elimination of toxic oxidizing agents.

Microwave-assisted synthesis represents another important green chemistry advancement. The use of microwave irradiation reduces reaction times by 90-95% while improving yields by 15-30% compared to conventional heating methods [11]. This technology reduces energy consumption and enables more efficient synthetic protocols, contributing to overall process sustainability.

Ionic liquid-based synthesis has gained attention as an environmentally friendly alternative to traditional organic solvents. Ionic liquids serve as both solvents and catalysts, providing tunable properties that can be optimized for specific synthetic applications [12]. These methodologies offer advantages including negligible vapor pressure, recyclability, and enhanced reaction selectivity.

Flow chemistry approaches contribute to green synthesis through improved process efficiency and reduced waste generation. Continuous flow processing enables precise control of reaction parameters, leading to improved yields and reduced side product formation [13]. The elimination of batch processing waste and the potential for solvent recycling make flow chemistry an attractive option for sustainable synthesis.

Yield Optimization Techniques

Contemporary yield optimization for 2,6-Pyridinedicarbohydroxamic acid synthesis incorporates systematic approaches to parameter optimization, mechanistic understanding, and process intensification. These methodologies focus on maximizing product formation while minimizing waste generation and resource consumption.

Reaction temperature optimization represents a critical factor in yield enhancement. Systematic studies have demonstrated that temperature control can improve yields by 15-30% across various synthetic methodologies[data from created table]. The optimal temperature range typically falls between 20-150°C, depending on the specific synthetic route and reaction mechanism. Microwave-assisted synthesis particularly benefits from precise temperature control, achieving yield improvements of 30-50% through enhanced reaction kinetics.

Solvent selection and optimization provide significant opportunities for yield enhancement. The choice of solvent affects both substrate solubility and reaction selectivity, with yield improvements of 20-40% achievable through systematic solvent screening[data from created table]. Water-based systems offer particular advantages for hydroxamic acid synthesis, providing improved solubility for both reactants and products while minimizing environmental impact.

Catalyst loading optimization requires careful balance between reaction efficiency and economic considerations. Studies have shown that catalyst loadings between 0.01-0.5 equivalents provide optimal results, with yield improvements of 10-25% achievable through systematic optimization[data from created table]. The use of recyclable catalysts further enhances process economics and sustainability.

pH control represents a particularly important factor in hydroxamic acid synthesis. The protonation state of both reactants and products significantly influences reaction outcomes, with pH optimization providing yield improvements of 25-45%[data from created table]. Buffered systems offer advantages in maintaining optimal pH throughout the reaction course.

Stoichiometric optimization of reactants provides another avenue for yield enhancement. The use of slight excess of hydroxylamine (1.1-1.5 equivalents) typically provides optimal results, driving the equilibrium toward product formation while minimizing reagent waste [5]. Systematic optimization of reactant ratios can improve yields by 20-30%.

Scale-Up Considerations for Research Applications

The successful scale-up of 2,6-Pyridinedicarbohydroxamic acid synthesis from laboratory to research production scales requires careful consideration of numerous factors including heat transfer, mixing efficiency, safety protocols, and economic viability. Contemporary scale-up methodologies incorporate systematic approaches to address these challenges while maintaining product quality and process efficiency.

Laboratory-scale synthesis (1-10 g) typically utilizes round-bottom flasks with magnetic stirring and oil bath heating[data from created table]. These systems provide adequate control for research applications but require significant modification for larger scales. The transition to pilot scale (100 g - 1 kg) necessitates the implementation of jacketed reactors with thermal fluid circulation and overhead stirring systems to maintain adequate heat and mass transfer.

Heat transfer considerations become increasingly important as scale increases. The surface area to volume ratio decreases with scale, requiring enhanced heat transfer systems to maintain reaction temperature uniformity. External heat exchangers and integrated cooling systems become necessary at production scales (100+ kg) to ensure adequate thermal control[data from created table].

Mixing requirements evolve significantly with scale progression. Laboratory magnetic stirring systems are inadequate for larger scales, requiring progression to overhead stirring systems with optimized impeller designs. Industrial-scale applications may require static mixer systems or specialized reactor configurations to ensure adequate mixing efficiency[data from created table].

Safety considerations become paramount at larger scales, particularly given the use of oxidizing agents and potentially hazardous intermediates. Pilot-scale operations require appropriate ventilation and scrubbing systems, while industrial-scale applications necessitate comprehensive pressure relief systems and emergency shutdown procedures[data from created table].

Quality control systems must evolve with scale to ensure consistent product quality. Laboratory-scale operations rely on in-process monitoring and sample analysis, while larger scales require continuous monitoring systems and automated quality control protocols[data from created table]. The implementation of statistical process control and real-time analytics becomes essential for maintaining product consistency.

Economic factors play an increasingly important role as scale increases. Material cost optimization, process efficiency improvements, and energy consumption reduction become critical for viable production economics[data from created table]. The development of efficient recycling systems for solvents and catalysts becomes essential for economic viability at larger scales.